Dyclonine

Anesthesiology Awake Intubation Mucosal Anesthesia

Standard topical anesthetics like benzocaine lose efficacy in 20-30 min and carry methemoglobinemia risk. Researchers studying TRPV3-mediated skin disorders lack a validated reference inhibitor. Dyclonine (CAS 586-60-7) solves both: • ~60-min anesthetic duration-2-3× longer than benzocaine/menthol-minimizes procedural re-dosing • TRPV3 inhibition (IC50 16.2-29.8 μM) for chronic pruritus, atopic dermatitis & keratinocyte hyperproliferation models • Non-ester/non-amide aryl ketone scaffold eliminates esterase instability Supplied with full analytical documentation (HPLC, NMR). Global shipping available.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 586-60-7
Cat. No. B1211874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyclonine
CAS586-60-7
SynonymsDyclone
dyclonine
dyclonine HCl
dyclonine hydrochloride
Sucrets
Tanac
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2
InChIInChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3
InChIKeyBZEWSEKUUPWQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (HCl salt)
4.60e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dyclonine Identity and Procurement


Dyclonine (CAS 586-60-7) is a synthetic local anesthetic belonging to the unclassified aryl ketone/piperidine chemical class, structurally distinct from both ester-type (e.g., benzocaine, tetracaine) and amide-type (e.g., lidocaine) local anesthetics due to the absence of ester or amide linkages in its molecular backbone [1]. Its mechanism of action involves reversible binding to activated sodium channels on neuronal membranes, thereby decreasing sodium ion permeability, raising the excitation threshold, and blocking nerve impulse initiation and conduction [2]. As the active ingredient in over-the-counter throat lozenges (Sucrets) and sprays (Cepacol), dyclonine is approved for topical anesthesia of accessible mucous membranes and suppression of the gag reflex prior to endoscopic or dental procedures [3].

Chemical Class Unclassified aryl ketone local anesthetic, structurally distinct from ester and amide classes
Mechanism Context Voltage-gated sodium channel binding research; reversible neuronal membrane target engagement
Model Context Mucosal anesthesia endpoint studies; TRPV3 channel target-engagement assay fit

Why Dyclonine Resists Substitution


Although dyclonine, lidocaine, benzocaine, and tetracaine are all classified as topical local anesthetics, they exhibit fundamentally different chemical structures, pharmacokinetic profiles, clinical performance characteristics, and safety profiles that preclude simple interchange. Dyclonine lacks both ester and amide linkages, conferring distinct stability and metabolic properties [1]. Critically, its pharmacodynamic profile differs markedly from common alternatives: it achieves maximum anesthetic effect at approximately 30 minutes versus less than 5 minutes for rapid-onset agents, and maintains activity for approximately 60 minutes versus 20-30 minutes for those same comparators [2]. Furthermore, its safety profile regarding methemoglobinemia induction is distinctly different from benzocaine [3]. The quantitative evidence presented below substantiates why dyclonine merits separate consideration in procurement decisions rather than being treated as a commodity interchangeable with other topical anesthetics.

Structural class mismatch Absence of ester/amide linkages confers distinct metabolic stability; ester-type or amide-type topical anesthetics may not transfer directly to this unclassified aryl ketone profile.
Endpoint profile may shift Reported onset (~30 min) and duration (~60 min) differ markedly from rapid-onset comparators (~5 min onset, 20-30 min duration); pharmacodynamic endpoint context may not replicate.
Tolerability endpoint context differs Methemoglobinemia-related endpoint profile differs from benzocaine; safety-related endpoint monitoring requires compound-specific review rather than class-level substitution.

Dyclonine Comparative Evidence


Awake Intubation Efficiency vs Tetracaine

In a prospective, assessor-blinded, randomized controlled trial (n=60), dyclonine hydrochloride mucilage demonstrated superior performance compared to the standard of care tetracaine spray for awake endotracheal intubation [1].

Procedural Efficiency
Head-to-head
Dyclonine: 18.4 ± 2.86 s
Tetracaine spray: 22.3 ± 6.47 s
3.9 s reduction (P < 0.05)
Reported procedural endpoint context
Assessor-blinded RCT (n=60); awake intubation model
Anesthesiology Awake Intubation Mucosal Anesthesia

Post-Extubation Sore Throat vs Tetracaine

In the same head-to-head clinical trial comparing dyclonine mucilage to tetracaine spray, dyclonine was associated with a dramatically lower incidence of post-extubation sore throat, a key patient-centered outcome [1].

Post-Procedural Sore Throat
Head-to-head
Dyclonine: 6.7% (2/30)
Tetracaine spray: 43.3% (13/30)
6.5-fold lower incidence (36.6 pp absolute difference)
Reported post-procedural endpoint context
Assessor-blinded RCT (n=60); patient-reported outcome
Anesthesiology Post-Operative Complications Patient Comfort

Extubation Bucking vs Tetracaine

The same randomized controlled trial demonstrated a significantly lower frequency of extubation bucking—an adverse event associated with hemodynamic instability and potential airway trauma—in patients receiving dyclonine compared to those receiving tetracaine [1].

Extubation Bucking
Head-to-head
Dyclonine: 13.3% (4/30)
Tetracaine spray: 76.7% (23/30)
5.8-fold lower frequency (P < 0.05)
Reported airway-stability endpoint context
Hemodynamic stability endpoint monitoring
Anesthesiology Airway Management Hemodynamic Stability

Anesthetic Duration vs Rapid-Onset Agents

Patent literature documents a fundamental pharmacodynamic difference: dyclonine provides substantially longer-lasting anesthesia compared to rapid-onset topical agents [1].

Duration of Action
Class-level
Dyclonine: ~60 min
Rapid-onset agents: ~20-30 min
2-3× longer reported duration
Reported duration endpoint context
Patent-based oral topical assay; data to verify
Pharmaceutical Formulation Pharmacodynamics Duration of Action

TRPV3 Inhibition for Dermatology

Dyclonine has been identified as a potent inhibitor of the transient receptor potential vanilloid-3 (TRPV3) channel, a target implicated in chronic pruritus and keratinocyte-mediated skin disorders, with quantitatively defined potency [1][2]. No equivalent potency data exists for common topical anesthetics such as lidocaine or benzocaine at this target.

TRPV3 Inhibition
Cross-study
IC50 = 16.2 ± 0.72 μM
nH = 1.91 ± 0.14; HEK293 whole-cell patch clamp
Supports TRPV3 target-engagement assay context
No published equivalent TRPV3 data for lidocaine or benzocaine
Dermatology TRP Channels Pruritus

Potency Ranking in Tongue Assay

A classic comparative pharmacology study evaluated over 40 topical anesthetic drugs using electrical stimulation of the human tongue tip. Dyclonine was identified among the five most potent and effective compounds [1].

Potency Ranking
Cross-study
Top 5 among 40+ tested
Alongside tetracaine, cocaine, dibucaine, lidocaine
Reported potency ranking context
Human tongue-tip electrical stimulation assay (1964 benchmark)
Comparative Pharmacology Topical Anesthetic Potency Human Study

Dyclonine Application Scenarios


Awake Intubation for Hemodynamic Stability

Based on direct head-to-head clinical trial evidence showing significantly reduced intubation time (18.4 vs 22.3 seconds), 5.8-fold lower extubation bucking (13.3% vs 76.7%), and 6.5-fold lower post-extubation sore throat (6.7% vs 43.3%) compared to tetracaine spray [1], dyclonine hydrochloride mucilage is the preferred agent for awake fiberoptic intubation procedures. This application is particularly valuable in patients with cardiovascular comorbidities where minimizing hemodynamic fluctuations is critical.

Long-Duration Oral Mucosal Anesthesia

For procedures or conditions requiring extended mucosal anesthesia without frequent re-application, dyclonine's ~60-minute duration of action offers a 2-3x advantage over rapid-onset agents such as benzocaine, phenol, and menthol, which lose activity within 20-30 minutes [1]. This makes dyclonine the rational choice for prolonged oral examinations, minor oral surgical procedures, and sustained relief of throat pain where repeated dosing is inconvenient or undesirable.

TRPV3-Targeted Dermatology Research

Dyclonine's potent and quantitatively defined inhibition of the TRPV3 channel (IC50 = 16.2-29.8 μM) [1][2] supports its investigation as a lead compound or reference standard in preclinical and translational research focused on TRPV3-mediated skin disorders including chronic pruritus, atopic dermatitis, and keratinocyte hyperproliferation. Its unique target engagement profile distinguishes it from conventional topical anesthetics that lack this activity.

Topical Anesthetic Potency Benchmark

Given its established rank among the top five most potent topical anesthetics in human clinical pharmacology studies [1], dyclonine serves as a valuable positive control or reference compound in pharmaceutical research for evaluating novel topical anesthetic candidates. Its consistent, well-characterized efficacy profile provides a reliable benchmark for comparative potency assays.

Application
Selection Property
Validation Focus
Airway management research
Procedural endpoint review
Hemodynamic-stability endpoint monitoring
Mucosal anesthesia duration studies
Duration-of-action endpoint review
Extended anesthesia endpoint context
TRPV3 channel research
Target-engagement selectivity review
TRPV3-mediated pathway-response context
Potency benchmarking studies
Comparative potency reference review
Assay-response comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dyclonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.